molecular formula C15H21BFIN2O2 B1391168 2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1309980-57-1

2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B1391168
CAS No.: 1309980-57-1
M. Wt: 418.06 g/mol
InChI Key: CCRKZOQAUKFZBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a useful research compound. Its molecular formula is C15H21BFIN2O2 and its molecular weight is 418.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1309980-57-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H21BFIN2O2C_{15}H_{21}BFIN_2O_2 with a molecular weight of 418.05 g/mol. The compound features a pyridine ring substituted with fluorine and iodine atoms, as well as a pyrrolidine moiety and a dioxaborolane group.

PropertyValue
Molecular FormulaC15H21BFIN2O2
Molecular Weight418.05 g/mol
CAS Number1309980-57-1
MDL NumberMFCD15530299

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various bacterial strains. The presence of halogen substituents (fluorine and iodine) often enhances the lipophilicity and membrane permeability of the molecule, potentially increasing its efficacy against Gram-positive and Gram-negative bacteria.

In a study focusing on structure–activity relationships for oxazolidinones, it was noted that modifications in molecular structure could lead to enhanced accumulation in Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa . While specific data on the biological activity of this compound is limited, its structural components suggest potential for similar activity.

Case Studies

  • Antibacterial Activity : A related compound was tested against multi-drug resistant strains of Staphylococcus aureus and displayed promising results. The modifications made to the oxazolidinone scaffold were crucial in overcoming efflux mechanisms that typically limit drug efficacy .
  • Cytotoxicity Assays : Preliminary cytotoxicity assays conducted on derivatives of similar pyridine compounds have shown varying degrees of cytotoxic effects on human cell lines. Future studies should assess the cytotoxic profile of this compound to evaluate its therapeutic index.

Structure–Activity Relationships (SAR)

The biological activity of pyridine derivatives is often influenced by their substituents:

  • Halogen Atoms : The presence of fluorine and iodine may enhance binding affinity to bacterial ribosomes or other targets.
  • Pyrrolidine Ring : This moiety can contribute to conformational flexibility and interaction with biological targets.

Understanding these relationships is vital for optimizing the compound's efficacy and minimizing toxicity.

Properties

IUPAC Name

2-fluoro-4-iodo-6-pyrrolidin-1-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BFIN2O2/c1-14(2)15(3,4)22-16(21-14)12-10(18)9-11(19-13(12)17)20-7-5-6-8-20/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRKZOQAUKFZBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2I)N3CCCC3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BFIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 4
Reactant of Route 4
2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 6
Reactant of Route 6
2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.